2-[(3-Methoxypropyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Key structural elements include:
- Pyrido[1,2-a]pyrimidin-4-one scaffold: A nitrogen-rich bicyclic system known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity .
- Methoxypropylamino side chain: Enhances solubility and modulates electronic properties via the methoxy group’s electron-donating effects .
- (Z)-configuration: The stereochemistry of the exocyclic double bond between the pyrido-pyrimidinone and thiazolidinone moieties is critical for molecular rigidity and target binding .
The compound’s synthesis likely involves multi-step reactions, including cyclocondensation of substituted pyrimidine precursors with thiazolidinone intermediates, as seen in analogous thiazolidinone derivatives .
Properties
Molecular Formula |
C21H24N4O4S2 |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3-methoxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H24N4O4S2/c1-28-10-5-8-22-18-15(19(26)24-9-3-2-7-17(24)23-18)12-16-20(27)25(21(30)31-16)13-14-6-4-11-29-14/h2-3,7,9,12,14,22H,4-6,8,10-11,13H2,1H3/b16-12- |
InChI Key |
BKDBHYLOOFRUKG-VBKFSLOCSA-N |
Isomeric SMILES |
COCCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4 |
Canonical SMILES |
COCCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4CCCO4 |
Origin of Product |
United States |
Preparation Methods
Thiazolidin-4-One Formation
Generation of the 5-Ylidene System
The thioxo group at C2 facilitates deprotonation at C5 using DBU, forming a resonance-stabilized ylidene. Trapping with formaldehyde introduces the exocyclic methylene group, which adopts the Z-configuration due to steric hindrance from the tetrahydrofurfuryl substituent.
Coupling of Thiazolidinone and Pyrido[1,2-a]Pyrimidin-4-One
The final step involves Knoevenagel condensation between the pyrido[1,2-a]pyrimidin-4-one’s aldehyde (introduced via Vilsmeier-Haack formylation) and the thiazolidin-5-ylidene methyl group.
-
Catalyst : Piperidine (10 mol%) in ethanol.
-
Conditions : 60°C, 8 h, under nitrogen.
-
Stereochemical outcome : The bulky tetrahydrofurfuryl group directs Z-selectivity (cis configuration) by hindering rotation around the newly formed double bond.
Critical Analysis of Methodologies
Catalytic Efficiency in Amine Synthesis
The Cu-Co/Al2O3-diatomite catalyst offers advantages in 3-methoxypropylamine production, including high ammonia utilization (>80%) and low energy consumption. Comparatively, homogeneous catalysts (e.g., Raney Ni) suffer from leaching and lower turnover numbers.
Chemical Reactions Analysis
Oxidation and Reduction:
Substitution Reactions:
Common Reagents and Conditions:
Scientific Research Applications
Chemistry: Investigating novel heterocyclic compounds and their reactivity.
Biology: Studying potential biological activities (e.g., enzyme inhibition, receptor binding).
Medicine: Exploring its pharmacological properties (e.g., antimicrobial, anticancer).
Industry: Limited applications due to its complexity.
Mechanism of Action
Targets: Likely interacts with enzymes, receptors, or cellular components.
Pathways: Further research needed to elucidate specific pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and their comparative properties are summarized below:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Findings from Comparative Analysis
Impact of Substituents on Bioactivity: The tetrahydrofuranmethyl group in the target compound may enhance metabolic stability compared to the 4-methylbenzyl analog , though this requires experimental validation. Methoxypropylamino vs. tetrahydrofuranmethylamino: The former’s methoxy group improves aqueous solubility, while the latter’s cyclic ether may increase membrane permeability .
Role of the Pyrido-Pyrimidinone Core: Fused systems like the target compound’s pyrido-pyrimidinone scaffold exhibit stronger π-π stacking interactions with biological targets (e.g., enzyme active sites) compared to simpler thiazolidinones .
Stereochemical Considerations :
- The (Z)-configuration in the target compound’s exocyclic double bond is conserved in analogs with confirmed antimicrobial activity, suggesting a structure-activity relationship (SAR) .
Antimicrobial Potential: Thiazolidinone derivatives with electron-withdrawing groups (e.g., thioxo at C2) show higher antimicrobial efficacy, as seen in the 4-methylbenzyl analog (MIC 8 µg/mL) . The target compound’s thioxo group positions it as a candidate for similar activity.
Limitations in Current Data: No direct experimental data (e.g., IC50, MIC) are available for the target compound. Predictions are based on structural analogs and computational models .
Biological Activity
The compound 2-[(3-Methoxypropyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 503.6 g/mol. The compound features a pyrido-pyrimidinone core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H29N5O4S2 |
| Molecular Weight | 503.6 g/mol |
| IUPAC Name | (5Z)-3-(3-methoxypropyl)-5-[[9-methyl-2-(2-morpholin-4-ylethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including the compound . Thiazolidinones have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, a study indicated that similar thiazolidinone derivatives showed significant inhibition of cell proliferation in breast and colon cancer cells through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Activity
The compound also demonstrates antimicrobial activity. Research indicates that thiazolidinone derivatives possess broad-spectrum antibacterial properties. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, attributed to their ability to disrupt bacterial cell membranes and inhibit cell wall synthesis .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds similar to the one under consideration have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha . This suggests potential applications in treating inflammatory conditions.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolidinone derivatives. Variations in substituents on the thiazolidinone ring influence their pharmacological profiles significantly. For example, modifications at specific positions have been linked to enhanced anticancer or antimicrobial efficacy .
Study 1: Anticancer Activity
In a study published in 2021, researchers synthesized several thiazolidinone derivatives and evaluated their cytotoxicity against various cancer cell lines. One derivative demonstrated IC50 values lower than 10 µM against MCF-7 (breast cancer) and HCT116 (colon cancer) cells, indicating potent anticancer activity .
Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of thiazolidinone derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL, highlighting their potential as new antimicrobial agents .
Q & A
Q. What are the key synthetic pathways and methodologies for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Step 1 : Condensation of thiazolidinone precursors with pyrido-pyrimidine derivatives under reflux in inert atmospheres (e.g., nitrogen) to stabilize reactive intermediates .
- Step 2 : Purification via column chromatography using gradients of ethyl acetate/hexane to isolate the Z-isomer, confirmed by thin-layer chromatography (TLC) .
- Step 3 : Structural validation through ¹H/¹³C NMR and FT-IR spectroscopy , focusing on characteristic peaks (e.g., thioxo group at ~1250 cm⁻¹, pyrimidinone C=O at ~1700 cm⁻¹) .
- Critical Note : Yield optimization (~40-60%) requires strict control of reaction time and temperature, particularly during imine formation .
Q. How is the compound’s structural integrity validated post-synthesis?
Advanced spectroscopic and crystallographic techniques are employed:
- X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves the Z-configuration and confirms the thiazolidinone-pyrido-pyrimidine conjugation .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns to confirm molecular formula .
- UV-Vis spectroscopy : Monitors π→π* transitions in the conjugated system (λmax ~350-400 nm) to assess electronic stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic or spectroscopic data during structural analysis?
- Data Reconciliation : Use SHELXTL (Bruker AXS) for iterative refinement of crystallographic parameters, especially when twinning or disorder is observed .
- Cross-Validation : Compare NMR coupling constants (e.g., J values for Z/E isomers) with computational models (DFT-based simulations) to resolve stereochemical ambiguities .
- Case Study : Discrepancies in thioxo group reactivity were resolved by correlating IR data with X-ray bond lengths, revealing unexpected tautomerization under acidic conditions .
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?
- Analog Synthesis : Modify substituents (e.g., replace 3-methoxypropyl with benzyl or allyl groups) to assess impacts on bioactivity .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., COX-2, MMP-9) and compare IC₅₀ values to establish substituent-activity trends .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to map interactions between the thiazolidinone core and target protein active sites .
Q. How can interaction studies with biological targets be methodologically structured?
- In Vitro Binding Assays : Use surface plasmon resonance (SPR) to measure binding kinetics (Ka, Kd) for targets like serum albumin or DNA topoisomerases .
- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and quantify metabolites via LC-MS to assess CYP450-mediated oxidation .
- Cellular Uptake : Fluorescence tagging (e.g., BODIPY derivatives) tracks intracellular localization in cancer cell lines (HeLa, MCF-7) .
Q. What strategies mitigate challenges in reaction scalability and purity?
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions during thiazolidinone ring closure .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) to enhance imine formation efficiency .
- Scale-Up Protocols : Use continuous-flow reactors for exothermic steps (e.g., cyclocondensation) to maintain yield (>50%) at multi-gram scales .
Data Contradiction and Validation
Q. How should researchers address discrepancies in biological activity across structural analogs?
- Case Example : Analog 2-(allylamino)-...-pyrimidin-4-one showed 10-fold higher cytotoxicity than the 3-methoxypropyl variant. SAR analysis linked this to enhanced lipophilicity (logP ~2.8 vs. ~1.5) and improved membrane permeability .
- Statistical Validation : Apply ANOVA to distinguish activity variations (p<0.05) between analogs in dose-response assays .
Q. What methods validate the compound’s stability under physiological conditions?
- pH Stability Profiling : Incubate the compound in buffers (pH 1.2-7.4) and monitor degradation via HPLC at 37°C over 24 hours .
- Light/Heat Stress Testing : Expose to accelerated conditions (40°C/75% RH, UV light) to identify degradation products (e.g., sulfoxide formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
